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Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611 Get Quote

Executive Summary & Core Identity
AS2541019 is a highly selective, orally active small-molecule inhibitor of Phosphatidylinositol-3-

kinase delta (PI3Kδ).[1] Developed primarily by Astellas Pharma Inc., this compound

represents a precision tool for modulating B-cell immunity. Unlike pan-PI3K inhibitors that risk

broad systemic toxicity (e.g., hyperglycemia via p110α inhibition), AS2541019 targets the

p110δ isoform predominantly expressed in leukocytes.

Its primary utility lies in suppressing Antibody-Mediated Rejection (AMR) in organ

transplantation and managing autoimmune pathologies driven by dysregulated B-cell

proliferation and donor-specific antibody (DSA) production.
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Parameter Data

CAS Registry Number 2098906-98-8

IUPAC Name

N-[trans-4-({6-[2-(difluoromethyl)-1H-

benzimidazol-1-yl]-2-(morpholin-4-yl)pyrimidin-

4-yl}oxy)cyclohexyl]-2-

(dimethylamino)acetamide

Molecular Formula C₂₆H₃₃F₂N₇O₃

Molecular Weight 529.58 g/mol

Target PI3K p110δ (IC₅₀ ≈ 20.1 nM)

Solubility
Soluble in DMSO (up to ~40 mg/mL); practically

insoluble in water.

Molecular Mechanism of Action (MOA)
The PI3Kδ Signaling Axis
To understand the efficacy of AS2541019, one must analyze the B-cell Receptor (BCR)

signaling cascade. Upon antigen binding, the BCR recruits PI3Kδ to the plasma membrane.

PI3Kδ phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Causality of Inhibition:

Recruitment Blockade: PIP3 acts as a docking site for PH-domain containing proteins,

specifically Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase).

Downstream Silence: By inhibiting PI3Kδ, AS2541019 prevents PIP3 generation.

Phenotypic Outcome: Without Akt phosphorylation, downstream effectors like mTOR and

NF-κB fail to activate. This arrests B-cell progression from G1 to S phase, halts clonal

expansion, and suppresses differentiation into antibody-secreting plasma cells.
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The following diagram illustrates the precise intervention point of AS2541019 within the BCR

signaling network.
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Figure 1: Mechanism of Action. AS2541019 selectively blocks PI3Kδ, preventing the

conversion of PIP2 to PIP3 and halting downstream B-cell proliferation.

Experimental Protocols & Validation
Protocol A: In Vitro B-Cell Proliferation Assay
This protocol validates the potency of AS2541019 against B-cell activation.[2]

Rationale: Anti-IgM mimics antigen binding, triggering the BCR. Co-stimulation with IL-4

supports survival. A reduction in proliferation here confirms direct on-target activity.

Cell Isolation:

Isolate B-cells from murine spleens (e.g., BALB/c or C57BL/6) using magnetic negative

selection (CD43 depletion) to achieve >95% purity (B220+).

Culture Preparation:

Media: RPMI-1640 + 10% FBS + 50 μM β-mercaptoethanol.

Seeding density: 1 × 10⁵ cells/well in 96-well flat-bottom plates.

Compound Treatment:

Prepare AS2541019 stock in DMSO (10 mM).

Perform serial dilutions (0.1 nM to 1000 nM) in culture media. Control: 0.1% DMSO

vehicle.

Stimulation:

Add F(ab')2 anti-IgM (10 μg/mL) and IL-4 (10 ng/mL).

Incubation & Readout:

Incubate for 72 hours at 37°C, 5% CO₂.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b605611?utm_src=pdf-body-img
https://www.benchchem.com/product/b605611?utm_src=pdf-body
https://www.benchchem.com/product/b605611?utm_src=pdf-body
https://www.ovid.com/journals/eujoph/abstract/10.1016/j.ejphar.2018.02.046~effects-of-as2541019-a-novel-selective-pi3k-inhibitor-on?redirectionsource=fulltextview
https://www.benchchem.com/product/b605611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add [³H]-thymidine (1 μCi/well) for the final 16 hours OR use CellTiter-Glo (ATP

luminescence) for non-radioactive readout.

Validation Criteria:

The IC₅₀ should fall within the 10–30 nM range.

Cell viability (without stimulation) should remain high, indicating the effect is anti-

proliferative, not cytotoxic.

Protocol B: In Vivo Heterotopic Cardiac Transplantation
(Rat Model)
This workflow demonstrates the compound's ability to suppress Donor-Specific Antibodies

(DSA), a key metric for AMR.

Workflow Logic:

Donor: ACI rat (MHC mismatch).

Recipient: Lewis rat.[3]

Treatment: AS2541019 is often combined with sub-therapeutic Tacrolimus to isolate its effect

on B-cells while T-cells are partially managed.
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Figure 2: Preclinical Workflow. Evaluation of AS2541019 in a rat cardiac allotransplant model to

assess suppression of donor-specific antibodies.[3]

Key Steps:
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Dosing: Administer AS2541019 orally (PO) suspended in 0.5% methylcellulose. Typical

effective dose: 1–10 mg/kg/day.

Monitoring: Palpate graft daily. Rejection = cessation of heartbeat.

Serum Analysis: Collect serum weekly. Measure anti-donor IgG levels via flow cytometric

crossmatch (FACS) using donor thymocytes as targets.

Success Metric: Significant reduction in anti-donor IgG titer compared to vehicle, correlating

with extended graft survival.

Technical Considerations & Handling
Solubility & Formulation
AS2541019 is lipophilic. For in vitro use, prepare stock in DMSO. For in vivo administration,

simple aqueous solutions are insufficient.

Preferred Vehicle: 0.5% Methylcellulose (MC) or PEG400/Water mixtures.

Storage: Powder at -20°C (stable for 3 years). In solvent, store at -80°C (stable for 6

months). Avoid repeated freeze-thaw cycles.

Selectivity Profile
AS2541019 distinguishes itself by its selectivity ratio. While it potently inhibits p110δ, it shows

significantly higher IC₅₀ values for:

p110α (Insulin signaling): >100-fold selectivity (minimizing hyperglycemia risk).

p110γ (T-cell migration): Moderate selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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